1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane
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Overview
Description
1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a bromine and fluorine-substituted pyridine ring, a methoxyphenyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Ring: Starting with a pyridine derivative, bromination and fluorination reactions are carried out to introduce the bromine and fluorine atoms at the desired positions.
Carbonylation: The carbonyl group is introduced through a carbonylation reaction, often using reagents like carbon monoxide and a suitable catalyst.
Diazepane Ring Formation: The diazepane ring is formed by cyclization reactions involving appropriate diamine precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, using a methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
- **Ox
Properties
IUPAC Name |
(6-bromo-3-fluoropyridin-2-yl)-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFN3O2/c1-26-15-5-3-14(4-6-15)13-23-9-2-10-24(12-11-23)19(25)18-16(21)7-8-17(20)22-18/h3-8H,2,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBSRYNAVXUZJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(CC2)C(=O)C3=C(C=CC(=N3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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